[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol
Description
Structural Definition and Molecular Formula
[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol is an organosulfur compound characterized by a benzyl alcohol scaffold modified with a propargylthio substituent. Its molecular formula, C₁₀H₁₀OS , reflects a molecular weight of 178.25 g/mol . The structure consists of a phenyl ring substituted at the para position with both a hydroxymethyl (-CH₂OH) group and a prop-1-yn-1-ylsulfanyl (-S-C≡C-CH₃) moiety.
The compound’s geometry is influenced by the linear sp-hybridized carbon atoms in the alkyne group and the planar aromatic ring. Computational models predict a collision cross-section (CCS) of 140.5 Ų for the [M+H]+ adduct, suggesting moderate molecular polarity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC#CSc1ccc(cc1)CO | |
| InChI Key | FUXFZANYTGCCAC-UHFFFAOYSA-N | |
| Boiling Point (pred.) | 330.4 ± 44.0 °C | |
| Density (pred.) | 1.2 ± 0.1 g/cm³ |
This structure places it within the broader family of aryl propargyl sulfides , which are studied for their electronic and steric properties in materials science.
Nomenclature and Registry Information
The systematic IUPAC name (4-prop-1-yn-1-ylsulfanylphenyl)methanol adheres to substitutive nomenclature rules, prioritizing the sulfanyl group’s position. Alternative naming conventions include:
- [4-(Prop-1-ynylthio)phenyl]methanol
- 4-(Propagylthio)benzyl alcohol
Registry identifiers include:
Synonyms cataloged in chemical databases encompass [4-(prop-1-yn-1-ylsulfanyl)phenyl]methanol and 4-(propagylthio)benzyl alcohol, with variations reflecting regional nomenclature practices.
Historical Context in Organosulfur Chemistry
The synthesis of [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol exemplifies advancements in sulfur-mediated coupling reactions , a cornerstone of organosulfur chemistry since the 20th century. Propargylthio ethers gained prominence following the development of click chemistry protocols, where copper-catalyzed alkyne-azide cycloadditions (CuAAC) exploit the reactivity of terminal alkynes.
Historically, aryl sulfides like this compound have served as intermediates in:
- Pharmaceutical synthesis : Sulfur-containing heterocycles, such as thiophenes and benzothiazoles, are prevalent in drug design.
- Polymer chemistry : Propargyl groups participate in chain-transfer reactions, enabling controlled radical polymerization.
- Agrochemical development : Sulfur’s electron-withdrawing effects enhance the bioactivity of pesticidal agents.
The compound’s structural hybrid—a propargyl sulfide linked to a benzyl alcohol—parallels motifs in natural products like allicin (garlic-derived) and synthetic antioxidants. Its registration in 2015 marked a broader trend toward functionalized aryl sulfides for modular synthesis.
Properties
IUPAC Name |
(4-prop-1-ynylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFZANYTGCCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol, a compound with a unique structure featuring a phenolic group and a propargyl sulfanyl substituent, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical formula of [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol is . The structure includes:
- A phenolic ring
- A propynyl sulfanyl group
This unique arrangement may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Potential : Demonstrated cytotoxic effects in certain cancer cell lines.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.
Antimicrobial Activity
The antimicrobial properties of [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol have been evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 µg/mL | |
| Escherichia coli | 78.12 µg/mL | |
| Candida albicans | 50 µg/mL |
These findings suggest that the compound may serve as a potential agent for treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
Table 2: Cytotoxicity Data
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes, which are relevant in neurodegenerative diseases.
Table 3: Enzyme Inhibition Potency
These results indicate that the compound may have implications for treating conditions like Alzheimer's disease through enzyme modulation.
Case Studies
A recent study focused on the synthesis and evaluation of derivatives of similar compounds revealed that structural modifications significantly impact biological activity. For instance, the introduction of various substituents on the phenolic ring enhanced both antimicrobial and anticancer properties.
Scientific Research Applications
Medicinal Chemistry
[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol is utilized in the development of new pharmaceuticals due to its ability to modify biological activity through structural changes. It serves as a precursor in the synthesis of compounds that exhibit anti-cancer properties, as well as other therapeutic effects.
Case Study : A study investigated the synthesis of novel derivatives from [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol, leading to compounds with enhanced potency against specific cancer cell lines. The derivatives were tested for their cytotoxic effects, demonstrating promising results in inhibiting tumor growth.
Chemical Biology
This compound acts as a chemical probe for studying biological processes. Its ability to selectively bind to target proteins makes it valuable for understanding enzyme mechanisms and protein interactions.
Example Application : Researchers have employed [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol in photoaffinity labeling experiments, allowing for the identification of binding sites on proteins involved in metabolic pathways. This application provides insights into drug design and development.
Materials Science
The compound is also explored for its potential use in creating advanced materials, particularly in polymer chemistry. Its functional groups can facilitate cross-linking reactions, leading to the development of new polymeric materials with specific properties.
| Application Area | Description | Outcome |
|---|---|---|
| Medicinal Chemistry | Synthesis of anti-cancer derivatives | Enhanced potency against cancer cell lines |
| Chemical Biology | Photoaffinity labeling for protein interactions | Identification of binding sites on metabolic proteins |
| Materials Science | Cross-linking in polymer chemistry | Development of new polymeric materials |
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol | C₁₀H₁₀OS | Thioether (-S-), propargyl, alcohol | 178.25 (calculated) | Potential for click chemistry; limited safety/toxicity data. | |
| [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol | C₁₀H₁₀O₃S | Sulfonyl (-SO₂-), propargyl, alcohol | 210.25 | Sulfonyl group enhances polarity and oxidation stability; used in materials science. | |
| {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol | C₁₉H₂₀N₂O₂ | 1,3,4-Oxadiazole, alcohol | 308.38 | High electron affinity; applications in OLEDs and antimicrobial agents. | |
| [4-(1H-Pyrazol-1-yl)phenyl]methanol | C₁₀H₁₀N₂O | Pyrazole, alcohol | 174.20 | Hydrogen-bonding capability; potential pharmaceutical intermediate. | |
| 4-(Dimethylamino)phenylmethanol | C₁₅H₁₇NO | Dimethylamino (-NMe₂), alcohol | 227.31 | Electron-donating group enhances solubility in acidic media; used in dye synthesis. |
Key Observations:
Electronic Effects: The thioether group in the target compound is less polar than the sulfonyl group in [4-(prop-2-yne-1-sulfonyl)phenyl]methanol, which may reduce its solubility in polar solvents but enhance its reactivity in radical or nucleophilic substitutions . The 1,3,4-oxadiazole ring in {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol provides strong electron-withdrawing properties, making it suitable for electronic applications like OLEDs .
Biological Activity: Compounds with pyrazole (e.g., [4-(1H-Pyrazol-1-yl)phenyl]methanol) or oxadiazole moieties exhibit reported antimicrobial and anti-inflammatory activities, suggesting that the target compound’s thioether group could be explored for similar bioactivity .
Safety Considerations: Methanol derivatives with sulfur-containing groups (e.g., methylthio in ) are often classified as skin/eye irritants. While specific data for [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol are unavailable, analogous compounds recommend handling with PPE and ventilation .
Synthetic Utility: The propargyl group in the target compound may enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature shared with [4-(prop-2-yne-1-sulfonyl)phenyl]methanol .
Preparation Methods
Thiolation of 4-Bromomethylphenyl Derivatives with Prop-1-yn-1-yl Thiol
One common route involves the nucleophilic substitution of a 4-(bromomethyl)phenyl derivative with prop-1-yn-1-yl thiol or its equivalent:
- Step 1: Synthesis of 4-(bromomethyl)phenylmethanol or its protected form.
- Step 2: Preparation of prop-1-yn-1-yl thiol (or a thiolate salt).
- Step 3: Reaction of the thiol/thiolate with the 4-(bromomethyl)phenyl compound under basic conditions to form the sulfanyl linkage.
Typical reaction conditions include:
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Base: Triethylamine or sodium hydride to generate the thiolate.
- Temperature: Ambient to moderate heating (25–80 °C).
- Reaction time: Several hours to overnight.
This method provides moderate to good yields (60–85%) of the target compound after purification.
Coupling via Copper-Catalyzed Cross-Coupling (C–S Bond Formation)
An alternative and more modern approach uses copper-catalyzed coupling of 4-halophenylmethanol derivatives with prop-1-yn-1-yl thiol or disulfides:
- Catalyst: Copper(I) iodide or copper powder.
- Ligand: N,N’-dimethylethylenediamine or other bidentate ligands.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: DMSO or DMF.
- Temperature: 80–110 °C.
- Time: 12–24 hours.
This method is advantageous for:
- High regioselectivity.
- Mild reaction conditions.
- Good functional group tolerance.
Yields typically range from 70% to 90%.
Direct Alkynylation of Thiol-Substituted Phenylmethanol
Another approach involves:
- Starting from 4-mercaptobenzyl alcohol.
- Alkynylation of the thiol group with propargyl bromide or a related alkynyl halide.
- Base-mediated substitution to install the prop-1-yn-1-yl group on sulfur.
This method requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization of the alkyne.
Representative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiolation of 4-bromomethylphenylmethanol | 4-(bromomethyl)phenylmethanol | Prop-1-yn-1-yl thiol, base (Et3N), DMF, 50 °C, 12 h | 65–80 | Straightforward substitution; moderate yield |
| Copper-catalyzed C–S coupling | 4-bromophenylmethanol | CuI, ligand, K2CO3, DMSO, 90 °C, 18 h | 75–90 | High selectivity, mild conditions |
| Alkynylation of 4-mercaptobenzyl alcohol | 4-mercaptobenzyl alcohol | Propargyl bromide, base (NaH), THF, 0–25 °C, 8 h | 60–75 | Requires careful control of alkynylation |
Research Findings and Optimization Notes
- Reaction Solvent: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reagents, improving yields.
- Base Selection: Strong, non-nucleophilic bases (e.g., sodium hydride) favor thiolate formation without side reactions.
- Temperature Control: Moderate heating (50–90 °C) balances reaction rate and suppresses side reactions.
- Catalyst and Ligand: Copper-catalyzed methods benefit from optimized ligands that stabilize the copper center and enhance coupling efficiency.
- Purification: Column chromatography or recrystallization typically used to isolate pure product.
Q & A
Q. What are common synthetic routes for [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol, and what reagents are typically employed?
The synthesis of [4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol can involve thiol-alkyne coupling or substitution reactions. For example:
- Substitution reactions : Reacting a brominated precursor (e.g., 4-bromophenylmethanol) with propargyl thiol under basic conditions (e.g., KOH in DMF) .
- Reduction : If starting from a ketone derivative, reduction with NaBH₄ or LiAlH₄ can yield the alcohol moiety, as demonstrated in analogous sulfanylphenyl compounds .
- Oxidation : Controlled oxidation of thioether intermediates using mild oxidizing agents (e.g., H₂O₂) avoids over-oxidation to sulfones .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the propargyl thiol group (δ ~2.5 ppm for terminal alkyne protons) and the benzyl alcohol moiety (δ ~4.6 ppm for -CH₂OH) .
- HRMS : High-resolution mass spectrometry validates molecular formula and fragmentation patterns .
- HPLC : Purity assessment via reverse-phase chromatography with UV detection at λ ≈ 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve hydrogen-bonding networks and molecular packing in this compound?
Single-crystal X-ray diffraction studies (e.g., using a Bruker SMART APEX CCD diffractometer) reveal intermolecular interactions critical for crystal engineering:
- Hydrogen bonding : The -OH group forms O─H⋯N/S bonds with adjacent molecules, stabilizing layered or chain-like packing (as seen in structurally related sulfanyl alcohols) .
- π-π interactions : Aromatic stacking between phenyl rings (centroid distances ~3.5–3.7 Å) further stabilizes the lattice .
- Data refinement : Software like SHELXL refines thermal parameters and resolves disorder in propargyl groups .
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Electronic structure : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict redox behavior and nucleophilic sites. The propargyl thiol group exhibits high electron density, making it reactive toward electrophiles .
- Reactivity studies : Transition-state analysis of thioether oxidation pathways identifies energy barriers for sulfoxide/sulfone formation .
Q. What strategies assess biological activity, such as antimicrobial or enzyme-inhibitory potential?
- In vitro assays :
- Antimicrobial testing : Microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using protocols analogous to sulfonamide derivatives .
- Structure-activity relationships (SAR) : Modifying the propargyl or phenyl groups to optimize interactions with biological targets .
Q. How do solvent polarity and pH influence the compound’s stability and reactivity?
- Stability studies :
- Hydrolysis : Monitor degradation in aqueous buffers (pH 1–13) via HPLC. The thioether linkage is prone to acidic hydrolysis, requiring stabilizers like antioxidants in biological assays .
- Oxidative stability : Accelerated aging under O₂ or light exposure identifies decomposition products (e.g., sulfoxides) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility for reactions, while nonpolar solvents (e.g., hexane) favor crystallization .
Data Contradiction and Validation
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic labeling : Use deuterated analogs to confirm assignments of overlapping proton signals (e.g., -CH₂OH vs. aromatic protons) .
Environmental and Green Chemistry Considerations
Q. What methodologies evaluate ecotoxicological impact and biodegradation pathways?
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Biodegradation : Soil/water microcosm studies with LC-MS/MS to track metabolite formation (e.g., sulfoxides, carboxylic acids) .
- Green synthesis : Replace DMF with cyclopentyl methyl ether (CPME) or use biocatalysts (e.g., alcohol dehydrogenases) for reduction steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
